2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
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Overview
Description
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is an organic compound with the molecular formula C13H14F3NO2 It is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluoromethyl group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.
Introduction of Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Introduction of Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted isoindolinones.
Scientific Research Applications
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-T-Butyl-3-hydroxy-5-methylisoindolin-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-T-Butyl-3-hydroxy-5-chloroisoindolin-1-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
2-T-Butyl-3-hydroxy-5-bromoisoindolin-1-one: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHLDWXVSCZAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682136 |
Source
|
Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-73-7 |
Source
|
Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-5-(trifluoromethyl)-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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